2-Butylsulfonylpyridine

Description

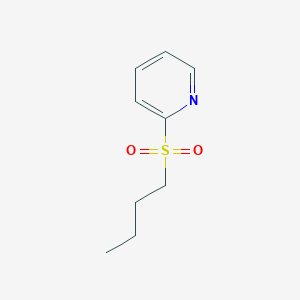

Structure

2D Structure

3D Structure

Properties

CAS No. |

142023-34-5 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-butylsulfonylpyridine |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

MAMRNPFNNBTNLS-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)C1=CC=CC=N1 |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC=N1 |

Synonyms |

Pyridine, 2-(butylsulfonyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butylsulfonylpyridine and Its Analogues

Chemo- and Regioselective Synthesis Approaches for 2-Butylsulfonylpyridine

The direct functionalization of the pyridine (B92270) ring is complicated by its electron-deficient nature, which makes it resistant to electrophilic substitution. Achieving regioselectivity, particularly at the C2 position, is a persistent challenge in heterocyclic chemistry. chemistryviews.org Direct C-H sulfonylation of the parent pyridine ring often results in a mixture of C2 and C4 isomers, with the C4-sulfonylated pyridine frequently being the major product. d-nb.info

Controlling the regioselectivity of sulfonylation on an unfunctionalized pyridine ring is a significant challenge. d-nb.info For instance, the activation of pyridine with triflic anhydride (B1165640) (Tf₂O) followed by the addition of a sulfinate salt, a common method for C-H sulfonylation, typically yields a mixture of C2 and C4 isomers. d-nb.info Research has shown that the choice of base can influence the isomeric ratio, but achieving exclusive C2 selectivity through this direct approach is difficult. chemistryviews.orgd-nb.info Therefore, achieving high chemo- and regioselectivity for the synthesis of this compound often necessitates strategies that go beyond the direct C-H functionalization of pyridine itself, typically involving pre-functionalized starting materials where the C2 position is already singled out for reaction. One-pot syntheses via a chemo- and regioselective tandem Blaise reaction have been developed for other pyridone derivatives, highlighting the importance and pursuit of such selective strategies. nih.govewha.ac.kr

Precursor-Based Synthesis Strategies for this compound

Precursor-based strategies provide a more controlled and reliable route to this compound by utilizing pyridine derivatives where the desired C2 substitution pattern is pre-established.

Sulfonylation Reactions in Pyridine Frameworks

Direct C-H sulfonylation represents an atom-economical approach to installing the sulfonyl group. A prominent method involves the activation of the pyridine ring with triflic anhydride (Tf₂O), which forms a highly reactive N-triflylpyridinium salt. This intermediate is then susceptible to nucleophilic attack by a sulfinate salt. For the synthesis of this compound, sodium butanesulfinate would serve as the nucleophile.

The general mechanism proceeds as follows:

Pyridine is activated by Tf₂O to form the N-triflylpyridinium salt.

Sodium butanesulfinate adds to the activated ring, typically forming dihydropyridine (B1217469) intermediates.

Subsequent elimination and re-aromatization yield the sulfonylated pyridine product. d-nb.info

However, this method often suffers from a lack of complete regioselectivity, producing both C2 and C4 isomers. d-nb.info The ratio of these isomers can be influenced by the base used for the elimination/re-aromatization step. d-nb.info

Functionalization of Pyridyl Derivatives

A more regioselective pathway involves starting with a pyridine ring that is already functionalized at the C2 position. This approach ensures the butylsulfonyl group is introduced at the correct location.

Route A: Oxidation of a 2-Butylthiopyridine Precursor

This is one of the most common and reliable methods for synthesizing aryl sulfones. The synthesis begins with a nucleophilic substitution reaction on 2-chloropyridine (B119429) using sodium butanethiolate to form 2-butylthiopyridine. The resulting thioether is then oxidized to the desired sulfone.

Step 1: Thioether Formation: 2-Chloropyridine + Sodium Butanethiolate → 2-Butylthiopyridine

Step 2: Oxidation: 2-Butylthiopyridine is treated with a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to yield this compound.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This strategy utilizes a nucleophilic aromatic substitution reaction where a leaving group at the C2 position is displaced by a sulfinate salt. A concise and efficient one-pot synthesis of functionalized sulfonylated pyridines via an SNAr reaction of readily available pyridines and sodium sulfinate salts has been reported. nih.gov To synthesize this compound, 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) is reacted directly with sodium butanesulfinate. The reaction may require elevated temperatures and is often facilitated by the presence of an activating group (e.g., a nitro group) on the pyridine ring.

Table 1: Comparison of Precursor-Based Synthesis Strategies

| Strategy | Precursor | Reagents | Regioselectivity | Key Considerations |

| Direct C-H Sulfonylation | Pyridine | 1. Tf₂O2. Sodium Butanesulfinate | Moderate (C2/C4 mixture) | Atom economical but suffers from poor regioselectivity. d-nb.info |

| Oxidation of Thioether | 2-Chloropyridine | 1. Sodium Butanethiolate2. m-CPBA | High (Exclusively C2) | A reliable, two-step method with excellent regiocontrol. |

| SNAr Reaction | 2-Halopyridine | Sodium Butanesulfinate | High (Exclusively C2) | A direct one-step approach; reaction efficiency depends on the leaving group and ring activation. nih.gov |

Radical-Initiated Synthesis Pathways of Sulfonylated Pyridines

Radical-based reactions offer alternative pathways for C-S bond formation, often proceeding under mild conditions with unique reactivity patterns. Visible-light-induced radical cascade reactions have emerged as a powerful tool for constructing complex molecules, including sulfonylated heterocycles. rsc.orgrsc.org

A plausible radical approach for the synthesis of this compound could involve the following steps:

Generation of a butylsulfonyl radical (CH₃(CH₂)₃SO₂•). This can be achieved from precursors like butylsulfonyl chloride or via a multicomponent reaction involving an alkyl radical source, sulfur dioxide, and an oxidant.

Addition of the butylsulfonyl radical to the protonated pyridine ring. The electron-deficient nature of the pyridinium (B92312) ion makes it susceptible to radical attack.

Oxidative rearomatization of the resulting radical adduct to furnish the final this compound product.

Recent advancements have demonstrated the synthesis of sulfonated indole-fused pyridines using visible-light photocatalysis, highlighting the potential of these methods. rsc.org Another strategy involves the radical cascade cyclization of alkenes with sulfur dioxide to access sulfonylated heterocyclic compounds. acs.org These approaches underscore the growing importance of radical chemistry in the synthesis of sulfonylated pyridines.

Catalytic Methods in the Synthesis of this compound

Transition-metal catalysis, particularly using palladium or copper, provides an efficient method for forming carbon-sulfur bonds. A cross-coupling reaction between a 2-halopyridine and a sulfur-based nucleophile is a highly effective strategy for synthesizing this compound with excellent regioselectivity.

A typical catalytic cycle would involve the coupling of 2-bromopyridine with sodium butanesulfinate. The reaction is generally catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a suitable phosphine (B1218219) ligand, such as Xantphos or dppf.

Example Reaction Scheme: 2-Bromopyridine + Sodium Butanesulfinate --(Pd Catalyst, Ligand, Base)--> this compound

This method is highly modular and allows for the synthesis of a wide range of sulfonylated pyridines by simply varying the halo-pyridine and the sulfinate salt. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring process scalability. ucla.edu For any given synthetic route to this compound, a systematic investigation of reaction conditions is necessary. nih.gov

Key parameters for optimization include:

Solvent: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction kinetics. Solvents like DMF, DMSO, dioxane, and toluene (B28343) are commonly used.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can accelerate the desired transformation, they may also promote the formation of undesired byproducts or cause decomposition. nih.gov

Base: In reactions that produce acidic byproducts, such as cross-coupling, the choice of base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and its stoichiometry are critical for neutralizing the acid and facilitating the catalytic cycle.

Catalyst and Ligand: For catalytic reactions, screening different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is essential to identify the most effective combination for the specific transformation.

Reactant Concentration and Stoichiometry: Adjusting the ratio of reactants can be crucial for driving the reaction to completion and maximizing the conversion of the limiting reagent. nih.gov

Machine learning and Bayesian optimization models are increasingly being incorporated into reaction planning to explore large parameter spaces more efficiently than traditional one-variable-at-a-time methods. ucla.edunih.gov

Table 2: Illustrative Optimization of a Catalytic Synthesis of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | K₂CO₃ | Dioxane | 100 | 82 |

| 3 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 91 |

| 4 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85 |

| 5 | Pd₂(dba)₃ (1) | dppf (4) | Cs₂CO₃ | Dioxane | 100 | 78 |

This table represents hypothetical data for illustrative purposes to show an optimization workflow.

Mechanistic and Reactivity Investigations of 2 Butylsulfonylpyridine

Homolytic Reactions and Radical Chemistry of 2-Butylsulfonylpyridine

Homolytic reactions involve the breaking of a covalent bond where each fragment retains one of the originally bonded electrons, leading to the formation of radicals. The chemistry of this compound in such processes is influenced by the pyridyl and sulfonyl moieties, which can participate in or influence the course of radical-mediated transformations.

While the direct synthesis of this compound using radical initiators is not extensively documented in dedicated studies, related transformations highlight the compatibility and utility of radical-mediated processes involving pyridyl sulfones. Radical initiators, such as azobis(2-methyl-2-propanitrile) (AIBN), are commonly used to generate radicals that can initiate a chain reaction.

For instance, a study on the cleavage of a related compound, ethyl 2-(pyridin-2-ylsulfonyl)hexanoate, employed AIBN in conjunction with tributylstannane. nih.gov In this reaction, which proceeded over 36 hours in refluxing benzene (B151609), the pyridin-2-ylsulfonyl group was removed via a radical-mediated hydrogenolysis to yield ethyl hexanoate. nih.govacs.org This demonstrates that the C–S bond in the pyridin-2-ylsulfonyl system can be targeted by stannyl (B1234572) radicals generated under thermal initiation, indicating the compound's participation in radical chain processes. nih.govacs.org Conversely, a similar process for synthesizing 4-pyridyl sulfones has been developed using a Na₂S₂O₈-initiated sulfonylation reaction in aqueous media, confirming that radical initiators can be employed for the formation of the C-S bond in pyridyl sulfones. nih.gov

These examples underscore the principle that radical initiators can be effectively used to mediate reactions at or adjacent to the sulfonyl group attached to a pyridine (B92270) ring.

The reaction of alkylsulfonylpyridines with 1-adamantyl radicals represents a key example of their involvement in homolytic aromatic substitution. Studies have shown that 2- and 4-alkylsulfonylpyridines can be successfully adamantylated under radical conditions. researchgate.net The introduction of the bulky adamantyl group onto the pyridine ring is a testament to the reactivity of the heteroaromatic system towards carbon-centered radicals.

The regioselectivity of this reaction is significantly influenced by the electronic effects of the sulfonyl group. Research indicates that the electron-withdrawing nature of the sulfonyl group impacts the electron density distribution within the pyridine ring. researchgate.net This effect is comparable in nature to the effect of N-protonation on the pyridine ring, which strongly influences the positions susceptible to radical attack. researchgate.net Consequently, the sulfonyl group plays a crucial role in determining which sites on the molecule are most active and, therefore, directs the regioselectivity of the homolytic adamantylation reaction. researchgate.net

| Substrate Family | Radical Source | Key Finding |

|---|---|---|

| 2-Alkylsulfonylpyridines | 1-Adamantyl Radicals | The sulfonyl group's electronic effect directs the regioselectivity of the adamantylation. researchgate.net |

| 4-Alkylsulfonylpyridines | 1-Adamantyl Radicals | The influence of the sulfonyl group on electron density is comparable to that of N-protonation in guiding the reaction. researchgate.net |

Pyridyl sulfones, including structures related to this compound, have emerged as highly versatile reagents and intermediates in fluoroalkylation and difluoromethylation reactions. Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), in particular, has been identified as a robust and effective reagent for gem-difluoroolefination of carbonyl compounds. rsc.org

The pyridylsulfonyl moiety is instrumental in these transformations. For example, α-(pyrimidin-2-ylsulfonyl) enolates can be treated with fluorinating agents like Selectfluor to produce 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates in high yields. acs.org These products can then undergo a smooth desulfonylation reaction, mediated by tributylstannane and AIBN, to furnish the desired 2-fluoroalkanoates. nih.govacs.org This two-step process highlights the role of the heterocyclic sulfonyl group as a valuable synthetic handle that facilitates the introduction of fluorine atoms before being cleanly removed under radical conditions. nih.govacs.org The utility of the (2-pyridyl)sulfonyl group has been shown to be important in various copper-mediated fluoroalkylation reactions of aryl iodides, enabling access to a diverse range of fluorinated compounds. acs.org

Heteroaromatic Reactivity of the Pyridine Moiety in this compound

The reactivity of the pyridine ring in this compound is dictated by the interplay between the inherent electronic properties of the nitrogen-containing heterocycle and the powerful electron-withdrawing nature of the C2-sulfonyl substituent.

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS). Attempting EAS reactions directly on pyridine is known to be very difficult and often requires harsh conditions.

In stark contrast to its inertness towards electrophiles, the this compound system is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing sulfonyl group at the 2-position makes the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

Recent studies have identified 2-sulfonylpyridines as a class of tunable, cysteine-reactive electrophiles that react with biological thiols via an SNAr mechanism. acs.orgnih.govnih.gov In these reactions, the sulfonyl moiety itself acts as the leaving group. The reaction proceeds through nucleophilic attack of a thiol (such as from the amino acid cysteine) at the C2 position of the pyridine ring, leading to the displacement of the butylsulfinate anion and the formation of a new carbon-sulfur bond (pyridylation). nih.gov

The reactivity of this system can be finely tuned. nih.govnih.gov Modifications to the substituents on the pyridine ring or changes to the alkyl group on the sulfone can alter the electrophilicity of the C2 position, thereby adjusting the reaction rate with nucleophiles. nih.gov For example, the presence of additional electron-withdrawing groups on the pyridine ring, such as cyano or nitro groups, increases the compound's reactivity towards thiols. nih.govsoton.ac.uk Density functional theory (DFT) calculations support a two-step mechanism involving a stabilized Meisenheimer-Jackson complex as the rate-determining step for the nucleophilic addition. acs.org

This reactivity makes 2-sulfonylpyridines, including this compound, valuable as covalent modifiers for targeting reactive cysteine residues in proteins. acs.orgnih.gov

| Reactant | Nucleophile | Mechanism | Key Feature |

|---|---|---|---|

| 2-Sulfonylpyridines | Thiols (e.g., Cysteine, Glutathione) | SNAr (Addition-Elimination) nih.govacs.org | The sulfonyl group acts as the leaving group, resulting in pyridylation of the nucleophile. nih.gov |

| Substituted 2-Sulfonylpyridines | Thiols | SNAr | Reactivity is tunable by altering substituents on the pyridine ring or the sulfonyl group. nih.govnih.gov |

Acid-Base Properties and Protonation Effects on this compound Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the pyridine ring, which can be modulated by acid-base equilibria. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a base, accepting a proton under acidic conditions. The basicity of the pyridine nitrogen in this compound is, however, substantially reduced compared to pyridine itself due to the strong electron-withdrawing nature of the butylsulfonyl group at the 2-position.

The protonation state of the pyridine nitrogen has a profound impact on the reactivity of the aromatic ring, especially in nucleophilic aromatic substitution (SNAr) reactions. Protonation of the nitrogen atom further enhances the electrophilicity of the pyridine ring by increasing its electron deficiency. This activation makes the ring more susceptible to attack by nucleophiles. nih.gov For this compound, protonation would render the C2 and C4 positions even more electrophilic, thereby accelerating the rate of nucleophilic attack. This principle is utilized in certain synthetic methodologies where acidic conditions or Lewis acids are employed to promote SNAr reactions on pyridine rings. bath.ac.uk

The table below illustrates the effect of substituents at the 2-position on the pKa of the pyridinium (B92312) ion.

| Compound | Substituent at 2-position | pKa |

| Pyridine | -H | 5.23 |

| 2-Chloropyridine (B119429) | -Cl | 0.72 chegg.com |

| 2-Bromopyridine (B144113) | -Br | 0.90 chegg.com |

| 2-Iodopyridine | -I | 1.82 chegg.com |

| This compound | -SO₂Bu | < 0.7 (Estimated) |

Transformations Involving the Sulfonyl Group in this compound

The sulfonyl group in this compound is a robust and versatile functional group that can participate in a variety of chemical transformations. These reactions can be broadly categorized into those involving the cleavage of the C-S bond and those that modify the oxidation state of the sulfur atom.

Depyridination Reactions for Sulfinate Salt Formation

The 2-pyridylsulfonyl group can act as a leaving group in the presence of suitable nucleophiles, leading to the formation of sulfinate salts. This "depyridination" reaction is a valuable synthetic tool for the generation of sulfinates, which are important intermediates in organic synthesis. organic-chemistry.org The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the carbon atom of the pyridine ring attached to the sulfonyl group, leading to the displacement of the pyridyl moiety.

A common application of this reactivity is the reaction of 2-alkylsulfonylpyridines with soft nucleophiles such as thiolates. youtube.com The thiolate anion attacks the C2 position of the pyridine ring, resulting in the cleavage of the C-S bond and the formation of a butylsulfinate salt and a 2-thiopyridine derivative. This transformation is particularly useful as it allows for the mild generation of sulfinates that can be used in subsequent reactions.

Furthermore, the cleavage of the C-S bond in 2-pyridyl sulfones is a key step in the Julia-Kocienski olefination, a widely used method for the synthesis of alkenes. In this reaction, the 2-pyridylsulfonyl group is ultimately eliminated, generating a sulfinate as a byproduct.

The general scheme for the depyridination of this compound is as follows:

Where Py represents the pyridine ring and Nu⁻ is a nucleophile.

Oxidative and Reductive Transformations of the Sulfonyl Moiety

The sulfonyl group in this compound is in the highest oxidation state of sulfur (SVI) and is generally resistant to further oxidation under standard conditions. However, under specific and harsh conditions, such as in microdroplets with water radical cations, aromatic sulfones can be oxidized to sulfonic acids. nsf.govnsf.govnih.gov This transformation is not a common synthetic procedure for this compound.

Conversely, the reductive cleavage of the sulfonyl group is a more synthetically relevant transformation. The C-S bonds in alkyl aryl sulfones can be cleaved under reducing conditions to afford the corresponding alkane and a sulfinic acid derivative, or in some cases, complete desulfonylation to the arene can occur. wikipedia.orgresearchgate.net Common reagents for the reductive desulfonylation of alkyl sulfones include dissolving metal reductions (e.g., sodium or lithium in liquid ammonia) and magnesium metal with a catalytic amount of mercury(II) chloride. wikipedia.org More recently, methods employing single electron transfer from reducing agents like zinc in the presence of a ligand have been developed for the generation of radicals from alkyl sulfones. rsc.org

For this compound, reductive cleavage could potentially lead to either 2-butylpyridine (B1583359) (by C-S bond cleavage and removal of the sulfonyl group) or pyridine and a butylsulfinate (by C-S bond cleavage). The specific outcome would depend on the reaction conditions and the reducing agent employed. For instance, nickel-catalyzed reductive cross-coupling reactions of alkyl sulfones with aryl bromides have been developed, demonstrating that the sulfone can act as a leaving group under reductive conditions. chemrxiv.org

The following table summarizes the potential transformations of the sulfonyl group in this compound.

| Reaction Type | Reagents/Conditions | Product(s) |

| Depyridination | Thiolates (e.g., RS⁻) | Butylsulfinate salt, 2-thiopyridine |

| Reduction (Desulfonylation) | Na/NH₃ or Mg/HgCl₂ | 2-Butylpyridine |

| Reductive Cleavage | Zn/1,10-phenanthroline | Radical intermediates for further reaction |

| Oxidation | Microdroplets, H₂O radical cations | Butylsulfonic acid (potential) |

Advanced Spectroscopic Characterization and Analytical Methodologies in 2 Butylsulfonylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Butylsulfonylpyridine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons, their electronic environments, and their proximity to other protons within the this compound molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The electron-withdrawing nature of the sulfonyl group and the aromatic pyridine (B92270) ring significantly impacts the chemical shifts of adjacent protons.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the deshielding effect of the sulfonyl group at the 2-position, the proton at the 6-position of the pyridine ring is anticipated to be the most downfield. The protons of the butyl chain will appear in the upfield region of the spectrum. The methylene group directly attached to the sulfonyl group will be the most deshielded of the alkyl protons.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.6 - 8.8 | dd | ~4.8, 1.0 |

| Pyridine H-4 | 7.9 - 8.1 | td | ~7.8, 1.8 |

| Pyridine H-5 | 7.5 - 7.7 | ddd | ~7.6, 4.8, 1.2 |

| Pyridine H-3 | 8.1 - 8.3 | dt | ~7.8, 1.0 |

| -SO₂-CH₂- | 3.2 - 3.4 | t | ~7.5 |

| -CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.8 | sextet | ~7.5 |

| -CH₂-CH₂-CH₃ | 1.3 - 1.5 | sextet | ~7.5 |

| -CH₃ | 0.8 - 1.0 | t | ~7.4 |

This table is predictive and based on analogous structures.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom directly attached to the sulfonyl group (C-2) is expected to be significantly downfield due to the strong electron-withdrawing effect of the SO₂ group. The carbons of the butyl chain will appear in the aliphatic region of the spectrum. Similar to the proton NMR, the carbon of the methylene group attached to the sulfonyl group will be the most deshielded among the alkyl carbons.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 149 - 151 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 127 - 129 |

| Pyridine C-5 | 121 - 123 |

| -SO₂-CH₂- | 55 - 58 |

| -CH₂-CH₂-CH₂-CH₃ | 28 - 31 |

| -CH₂-CH₂-CH₃ | 21 - 23 |

| -CH₃ | 13 - 15 |

This table is predictive and based on analogous structures.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the characterization of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For hypothetical fluorinated analogues of this compound, ¹⁹F NMR would provide unambiguous signals for each unique fluorine atom.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for subtle structural changes. For instance, if fluorine atoms were introduced onto the pyridine ring or the butyl chain, their respective ¹⁹F NMR signals would provide direct evidence of their location and electronic environment. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would further aid in the structural assignment. The large range of chemical shifts in ¹⁹F NMR minimizes signal overlap, which is particularly advantageous for complex molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, the most characteristic absorptions would arise from the sulfonyl (SO₂) group. Strong stretching vibrations for the S=O bonds are expected. Specifically, the asymmetric and symmetric stretching modes of the SO₂ group typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively researchgate.net. The vibrations of the pyridine ring would also give rise to a series of characteristic bands, including C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is expected to appear in the 800-600 cm⁻¹ range.

Raman spectroscopy, being a complementary technique to IR, would also be valuable. The sulfonyl group vibrations are also Raman active. A study on pyridine-3-sulfonic acid showed SO₂ deformation modes in the Raman spectrum, including a scissoring mode around 607-630 cm⁻¹ and a wagging mode around 552 cm⁻¹ asianpubs.org. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum, which would be expected for this compound as well.

A table of expected key vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 2960 - 2850 |

| C=C, C=N (Pyridine ring) | Stretching | 1600 - 1400 |

| SO₂ | Asymmetric Stretching | 1350 - 1300 |

| SO₂ | Symmetric Stretching | 1160 - 1120 |

| C-S | Stretching | 760 - 740 |

| SO₂ | Scissoring/Wagging | 630 - 550 |

This table is predictive and based on data for related sulfones and pyridine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Protonation State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyridine ring acts as the primary chromophore.

Pyridine itself exhibits electronic transitions, and the presence of the butylsulfonyl substituent will influence the wavelengths of maximum absorption (λmax). The spectrum of pyridine shows transitions that can be assigned to π → π* and n → π* transitions libretexts.org. The π → π* transitions are typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, is of lower energy (longer wavelength) and lower intensity libretexts.org.

The butylsulfonyl group, being electron-withdrawing, is expected to cause a shift in the absorption bands of the pyridine ring. The protonation state of the pyridine nitrogen will also significantly affect the UV-Vis spectrum. Upon protonation, the n → π* transition is expected to disappear or undergo a significant blue shift (hypsochromic shift) as the non-bonding electrons are involved in bonding with the proton.

A summary of expected electronic transitions for this compound is provided below.

| Transition | Expected λmax (nm) | Description |

| π → π | ~200-220, ~250-270 | High intensity absorptions related to the conjugated system of the pyridine ring. |

| n → π | ~270-300 | Low intensity absorption involving the non-bonding electrons of the nitrogen atom. |

This table is predictive and based on the known spectrum of pyridine and the expected effects of the substituent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation pathway for sulfones involves the cleavage of the C-S bond cdnsciencepub.comresearchgate.net. This could lead to the loss of the butyl radical (•C₄H₉) or the butene molecule (C₄H₈) via a rearrangement, or the loss of the entire butylsulfonyl radical.

Another significant fragmentation pathway for aryl sulfones involves rearrangement to a sulfinate ester intermediate, followed by further fragmentation cdnsciencepub.com. The fragmentation of the pyridine ring itself can also occur. A plausible fragmentation pattern would involve the loss of SO₂ (64 Da), a characteristic fragmentation for many sulfones nih.gov.

A table of potential major fragments in the mass spectrum of this compound is presented below.

| m/z Value | Proposed Fragment |

| 199 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₄H₉]⁺ |

| 135 | [M - SO₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

This table is predictive and based on general fragmentation patterns of sulfones and pyridines.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic separation is founded on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. For this compound and related compounds, the polarity imparted by the sulfonyl group and the pyridine ring dictates the choice of appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis and purity determination of this compound. Its high resolution and sensitivity make it ideal for detecting even trace impurities. The most common mode for analyzing compounds of this nature is reversed-phase HPLC.

In a typical reversed-phase HPLC setup for this compound analysis, a nonpolar stationary phase, such as a C18-bonded silica column, is employed. The mobile phase is a polar mixture, commonly consisting of an aqueous component and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The butyl group in this compound provides significant hydrophobicity, leading to its retention on the column. The polarity of the sulfonyl and pyridine moieties allows for elution with a polar mobile phase.

The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components in a mixture with varying polarities. The inclusion of a buffer, such as phosphate or formate, in the aqueous phase helps to maintain a consistent pH and ensure reproducible retention times, particularly for the basic pyridine nitrogen. Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region.

Illustrative HPLC Parameters for Purity Analysis of this compound:

| Parameter | Value |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~12.5 minutes |

This table presents a hypothetical set of parameters based on methods for structurally similar compounds and is intended for illustrative purposes.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the simultaneous analysis of multiple samples, providing a quick visual assessment of the presence of starting materials, intermediates, and the final product.

For the analysis of this compound, a silica gel plate typically serves as the stationary phase. Silica gel is a polar adsorbent, and this setup is referred to as normal-phase chromatography. The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The separation is governed by the adsorption of the analytes to the silica gel surface. More polar compounds will have a stronger interaction with the stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

The choice of the mobile phase is crucial for achieving good separation. A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is often employed. The ratio of these solvents can be adjusted to fine-tune the separation. Visualization of the separated spots on the TLC plate is commonly achieved under UV light, where the pyridine ring will appear as a dark spot against a fluorescent background.

Illustrative TLC Parameters for Reaction Monitoring of this compound Synthesis:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Rf of Starting Material (e.g., 2-mercaptopyridine) | ~0.2 |

| Hypothetical Rf of Intermediate (e.g., 2-(butylthio)pyridine) | ~0.6 |

| Hypothetical Rf of this compound | ~0.4 |

This table presents a hypothetical set of parameters and Rf values based on the expected polarities of the compounds and is for illustrative purposes.

By comparing the spot corresponding to the reaction mixture with spots of the pure starting material and product, a chemist can qualitatively assess the conversion of the starting material and the formation of the desired product over time.

Coordination Chemistry of 2 Butylsulfonylpyridine As a Ligand

Ligand Binding Modes and Donor Atom Analysis in 2-Butylsulfonylpyridine

In coordination complexes, this compound is expected to primarily function as a monodentate ligand. The principal donor atom would be the nitrogen atom of the pyridine (B92270) ring. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, capable of coordinating to a metal center.

The sulfonyl group (–SO₂–) is generally considered a poor coordinating group due to the high oxidation state of the sulfur atom and the delocalization of the lone pairs on the oxygen atoms. While coordination through a sulfonyl oxygen is not impossible, it is rare and would likely only occur with very hard metal centers under specific conditions. Therefore, the dominant binding mode for this compound will almost certainly be through the pyridine nitrogen.

The presence of the butylsulfonyl group at the 2-position of the pyridine ring introduces significant steric bulk around the primary coordination site. This steric hindrance can influence the accessibility of the nitrogen donor atom and, consequently, the stability and geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of pyridine-containing coordination compounds. A typical synthetic route would involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) with a stoichiometric amount of the this compound ligand in a suitable solvent. The choice of solvent would depend on the solubility of the reactants, with common options including ethanol, methanol, acetonitrile, or dichloromethane. The reaction may be carried out at room temperature or with gentle heating to facilitate complex formation.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. The S=O stretching vibrations of the sulfonyl group would also be observable and could provide indirect evidence of coordination if their positions are perturbed upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure of the ligand and its complexes in solution. Coordination to a metal center would cause shifts in the proton and carbon signals of the pyridine ring, particularly for those nuclei closest to the nitrogen atom.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal center and any ligand-to-metal or metal-to-ligand charge transfer bands. These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bond.

Elemental Analysis: This would be used to determine the empirical formula of the synthesized complexes and confirm their stoichiometry.

Coordination Number and Geometry in this compound-Metal Complexes

The coordination number and geometry of metal complexes containing this compound will be dictated by a combination of factors, including the size and electronic properties of the metal ion, the stoichiometry of the reaction, and the steric demands of the ligand itself.

Due to the significant steric bulk of the butylsulfonyl group at the 2-position, it is anticipated that complexes with lower coordination numbers would be favored compared to analogous complexes with less sterically hindered pyridine ligands.

| Probable Coordination Number | Corresponding Geometry | Metal Ion Examples |

| 4 | Tetrahedral or Square Planar | Co(II), Ni(II), Cu(II), Pd(II), Pt(II) |

| 6 | Octahedral | Fe(II/III), Co(II/III), Ni(II), Ru(II/III) |

For a given metal ion, the steric hindrance from the 2-butylsulfonyl group might, for example, favor the formation of a four-coordinate tetrahedral or square planar complex over a six-coordinate octahedral complex, even if the latter is common for that metal with less bulky pyridine ligands. For instance, while Ni(II) can form both tetrahedral and octahedral complexes with substituted pyridines, the steric bulk of this compound might preferentially lead to the formation of [Ni(this compound)₂X₂] (where X is a halide), which would likely adopt a tetrahedral geometry.

Influence of the Butylsulfonyl Group on Ligand Properties and Metal Interactions

The butylsulfonyl group at the 2-position of the pyridine ring exerts both electronic and steric effects that significantly influence the ligand's properties and its interactions with metal ions.

Electronic Effects: The sulfonyl group is a strong electron-withdrawing group. This property reduces the electron density on the pyridine ring, including the nitrogen atom. As a result, the basicity of the pyridine nitrogen in this compound is expected to be lower than that of unsubstituted pyridine. This reduced basicity will weaken the σ-donor capability of the ligand, leading to a weaker metal-ligand bond compared to complexes with more basic pyridine ligands.

Steric Effects: The butyl group attached to the sulfonyl moiety, and the sulfonyl group itself, create considerable steric hindrance around the nitrogen donor atom. This steric bulk can:

Influence the coordination number and geometry, as discussed previously.

Affect the stability of the metal complexes. Highly crowded coordination spheres can lead to steric strain and destabilize the complex.

Potentially lead to longer metal-nitrogen bond distances as the ligand and other coordinated groups adjust to minimize steric repulsion.

Stereochemical Aspects of Coordination in this compound Complexes

Stereoisomerism in coordination complexes arises from the different spatial arrangements of ligands around a central metal ion. For complexes involving this compound, several stereochemical aspects can be considered.

In square planar complexes of the type [M(this compound)₂X₂], cis and trans isomers are possible. The relative stability of these isomers would be influenced by the steric interactions between the bulky 2-butylsulfonyl groups and the other ligands (X). It is plausible that the trans isomer would be sterically favored to minimize the repulsion between the large butylsulfonyl substituents.

In octahedral complexes of the type [M(this compound)₄X₂], cis and trans isomers are also possible for the X ligands. Again, steric considerations would likely favor the trans arrangement. For complexes of the type [M(this compound)₃X₃], facial (fac) and meridional (mer) isomers could exist. The large steric profile of the this compound ligand might create a preference for the mer isomer, where the bulky ligands are arranged in a plane bisecting the octahedron.

Catalytic Applications of 2 Butylsulfonylpyridine and Its Derivatives

Role of 2-Butylsulfonylpyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the 2-pyridyl sulfone moiety can act as a bidentate or monodentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and potentially through an oxygen atom of the sulfonyl group. This coordination can influence the electronic and steric environment of the metal catalyst, thereby affecting its activity, selectivity, and stability.

One of the key roles of 2-pyridyl sulfones is to act as directing groups in metal-catalyzed reactions. The pyridine nitrogen can coordinate to the metal center, bringing the catalyst into close proximity with a specific reaction site on the substrate. This directed activation is crucial for achieving high regioselectivity in various transformations.

For instance, α,β-unsaturated 2-pyridyl sulfones have been successfully employed as substrates in rhodium-catalyzed enantioselective conjugate addition reactions of organoboronic acids. nih.gov The high reactivity and enantioselectivity of this process are attributed to the coordinating ability of the 2-pyridyl group with the rhodium catalyst. This coordination facilitates the delivery of the organoboron reagent to the β-position of the unsaturated system. In contrast, analogous phenyl sulfones are unreactive under the same conditions, highlighting the essential role of the pyridine moiety. nih.gov

Derivatives of 2-pyridyl sulfones have also been utilized in palladium-catalyzed cross-coupling reactions, where they can serve as effective ligands for the palladium center. The electronic properties of the sulfonyl group can modulate the electron density at the metal center, which in turn influences the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Exploration of this compound in Heterogeneous Catalysis (e.g., Supported Systems)

The exploration of this compound and its derivatives in heterogeneous catalysis is an area with limited specific examples in the literature. However, the principles of catalyst heterogenization can be applied to these systems. Immobilizing 2-pyridyl sulfone-metal complexes onto solid supports offers advantages such as ease of catalyst separation, recovery, and reuse, which are crucial for industrial applications.

Potential solid supports for these catalysts include inorganic materials like silica, alumina, and zeolites, as well as organic polymers. taylorfrancis.com The pyridyl group of this compound could be anchored to the support through covalent bonding or non-covalent interactions. For example, silica surfaces can be functionalized with groups that can react with a derivative of the pyridine ring to form a stable linkage.

Catalytic Activity in Specific Organic Transformations Mediated by this compound Complexes

Complexes derived from 2-pyridyl sulfones have demonstrated significant catalytic activity in several important organic transformations. As mentioned earlier, rhodium complexes with chiral ligands have been effectively used in the asymmetric conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated 2-pyridyl sulfones. nih.gov This reaction provides a route to highly enantioenriched chiral sulfones, which are valuable building blocks in organic synthesis.

The following table summarizes the results of the rhodium-catalyzed conjugate addition of phenylboronic acid to various α,β-unsaturated 2-pyridyl sulfones, showcasing the high yields and enantioselectivities achieved.

| Substrate (α,β-unsaturated 2-pyridyl sulfone) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-1-Phenyl-2-(pyridin-2-ylsulfonyl)ethene | Chiraphos | 98 | 92 |

| (E)-1-(4-Methoxyphenyl)-2-(pyridin-2-ylsulfonyl)ethene | Chiraphos | 95 | 90 |

| (E)-1-(4-Chlorophenyl)-2-(pyridin-2-ylsulfonyl)ethene | Chiraphos | 97 | 91 |

| (E)-1-Hexyl-2-(pyridin-2-ylsulfonyl)ethene | Chiraphos | 92 | 85 |

In the realm of cross-coupling reactions, palladium complexes incorporating 2-pyridyl sulfone derivatives have been investigated. While specific data for this compound is not available, related pyridine sulfinates have been shown to be excellent nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides. acs.org This suggests that complexes of this compound could also be active in similar C-C bond-forming reactions.

Mechanistic Studies of Catalytic Cycles Involving this compound

Mechanistic studies, including kinetic experiments and computational modeling using Density Functional Theory (DFT), have provided valuable insights into the catalytic cycles involving 2-pyridyl sulfone derivatives.

In the rhodium-catalyzed conjugate addition, DFT calculations have supported the formation of a five-membered chelate intermediate where the rhodium is coordinated to both the pyridine nitrogen and an oxygen atom of the sulfonyl group. nih.gov This chelation is believed to be crucial for the high reactivity and the transfer of the organic group from the boron reagent to the substrate.

For palladium-catalyzed cross-coupling reactions involving pyridine-2-sulfinates, mechanistic studies have revealed that the turnover-limiting step can be the extrusion of sulfur dioxide from a chelated Pd(II) sulfinate complex formed after transmetalation. acs.org This is in contrast to carbocyclic sulfinates where oxidative addition is often the rate-determining step. This highlights the significant role of the pyridine moiety in the catalytic cycle. DFT calculations have also been employed to investigate the oxidative addition of aryl sulfones into palladium(0) complexes, suggesting that this step is often the turnover-limiting step in Suzuki-Miyaura couplings of aryl sulfones. chemrxiv.org

These mechanistic insights are critical for the rational design of more efficient catalysts based on the 2-pyridyl sulfone scaffold.

Strategies for Catalyst Recovery and Reuse in this compound-Based Systems

The recovery and reuse of homogeneous catalysts are of paramount importance for the economic and environmental sustainability of chemical processes. rsc.org For systems employing this compound-metal complexes, several strategies could be envisioned, although specific examples are not prevalent in the literature.

One common approach is the use of biphasic catalysis, where the catalyst resides in a phase that is immiscible with the product phase, allowing for easy separation. For instance, modifying the this compound ligand with ionic liquid tags could confine the catalyst to an ionic liquid phase.

Another strategy is the application of membrane filtration, such as organic solvent nanofiltration (OSN), which separates the larger catalyst complex from the smaller product molecules. seppure.com This technique has been successfully applied to the recovery of various homogeneous catalysts. nih.govresearchgate.net

Electrochemical methods also offer a novel approach for catalyst recycling. nih.gov By using redox-active electrodes, it is possible to selectively capture and release metal catalyst complexes from a reaction mixture.

While these strategies are general for homogeneous catalysis, their application to this compound-based systems would require specific design and optimization to ensure the stability and activity of the catalyst over multiple cycles. The development of robust recovery and reuse protocols will be crucial for the practical application of these catalytic systems.

Computational and Theoretical Studies on 2 Butylsulfonylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 2-butylsulfonylpyridine, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure and predict its reactivity. researchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is crucial for determining its chemical behavior.

Key electronic properties that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. Additionally, the spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Other reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies, would further quantify the molecule's reactivity. mdpi.com An analysis of the electrostatic potential mapped onto the electron density surface would visually represent the electron-rich and electron-deficient regions of this compound, highlighting areas susceptible to intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value (Arbitrary Units) |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govnih.gov For this compound, this would involve mapping the potential energy surface for its reactions, such as its synthesis or decomposition. By identifying transition states and intermediates, a detailed, step-by-step reaction pathway can be constructed. researchgate.net

Conformational Analysis and Energy Minimization of this compound

The three-dimensional structure of this compound is not rigid; the butyl group can rotate around the sulfur-carbon bond, leading to various conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space, known as the global minimum energy conformation, as well as other low-energy conformers. nih.govmdpi.com

Energy minimization calculations would be performed to determine the relative energies of these different conformers. nih.gov This process involves systematically exploring the potential energy surface of the molecule to locate the structures corresponding to energy minima. The results of such an analysis would reveal the preferred spatial orientation of the butyl group relative to the pyridine (B92270) ring, which can significantly influence the molecule's physical properties and its interactions with other molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche 1 | 60 | 1.25 |

| Gauche 2 | -60 | 1.25 |

| Eclipsed | 0 | 4.50 |

Note: The data in this table is hypothetical and for illustrative purposes only, showing the kind of output expected from a conformational analysis.

Predictive Modeling of Spectroscopic Properties and Chemical Shifts

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental IR spectra to identify characteristic functional groups. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to predict the appearance of an NMR spectrum. nih.gov These calculations are valuable for assigning peaks in an experimental spectrum to specific atoms within the molecule, thereby confirming its structure. youtube.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine C2 | 155.2 |

| Pyridine C3 | 121.8 |

| Pyridine C4 | 136.5 |

| Pyridine C5 | 124.3 |

| Pyridine C6 | 150.1 |

| Butyl C1 | 55.4 |

| Butyl C2 | 24.7 |

| Butyl C3 | 22.1 |

| Butyl C4 | 13.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of data generated from NMR prediction calculations.

Ligand Field Theory and Molecular Orbital Theory Applications in this compound Coordination Complexes

This compound has the potential to act as a ligand in coordination complexes with transition metals, likely coordinating through the nitrogen atom of the pyridine ring. wikipedia.org Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are theoretical frameworks used to describe the electronic structure and bonding in such complexes. wikipedia.orgbritannica.comlibretexts.org

LFT, an extension of crystal field theory, provides a description of the splitting of the metal d-orbitals upon coordination with ligands. uri.edu This splitting pattern determines the magnetic and spectroscopic properties of the complex. MO theory offers a more comprehensive picture by considering the covalent interactions between the metal and ligand orbitals. labxchange.orglibretexts.orglibretexts.org

For a hypothetical octahedral complex of this compound with a transition metal, MO theory would describe the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the overlap of metal and ligand orbitals. youtube.com The energy difference between the non-bonding (t₂g) and anti-bonding (e_g*) orbitals, known as the ligand field splitting parameter (Δo), is a key determinant of the complex's properties. umb.edu The nature of this compound as a ligand, specifically its ability to participate in σ- and potential π-bonding, would influence the magnitude of this splitting. libretexts.org

Future Research Directions and Emerging Trends in 2 Butylsulfonylpyridine Chemistry

Development of Novel Synthetic Pathways and Methodologies

While established methods for the synthesis of sulfonylpyridines exist, the development of novel, more efficient, and sustainable synthetic pathways for 2-butylsulfonylpyridine remains a key area of future research. Current strategies often involve the oxidation of the corresponding thioether, which can sometimes lack efficiency or require harsh reagents. Future methodologies are expected to focus on direct C-H functionalization and cross-coupling reactions, offering more streamlined and atom-economical routes.

A promising approach involves the direct, regioselective C-H sulfonylation of the pyridine (B92270) ring. Recent studies have demonstrated the C4-selective sulfonylation of pyridines using triflic anhydride (B1165640) activation followed by the addition of a sulfinic acid salt. chemrxiv.orgd-nb.info Adapting such methods for C2-selectivity or developing novel catalytic systems for the direct introduction of the butylsulfonyl moiety would represent a significant advancement. Another avenue of exploration is the use of innovative sulfonylating agents. For instance, the development of new reagents that can introduce the butylsulfonyl group under mild conditions would be highly beneficial.

Furthermore, leveraging flow chemistry and automated synthesis platforms can accelerate the optimization of reaction conditions and enable the rapid generation of libraries of this compound derivatives for screening purposes. These technologies offer precise control over reaction parameters, leading to improved yields and purity while minimizing waste.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The 2-sulfonylpyridine moiety is recognized for its ability to act as a tunable electrophile, particularly in reactions with nucleophiles like thiols. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.govacs.orgnih.gov Future research will likely focus on uncovering and harnessing unprecedented reactivity patterns beyond this established role.

One area of interest is the exploration of the divergent reactivity of 2-sulfonylpyridines. By carefully selecting reaction conditions and reagents, it may be possible to steer the reaction towards different outcomes, leading to a wider range of chemical transformations. For example, investigations into the reactions of this compound with various organometallic reagents could reveal novel cross-coupling pathways.

Moreover, the potential for the butylsulfonyl group to participate in or influence pericyclic reactions, radical-mediated processes, or photocatalyzed transformations is an underexplored frontier. Uncovering such novel reactivity would significantly expand the synthetic utility of this compound and its derivatives, enabling the construction of complex molecular architectures that are currently difficult to access.

Integration with Advanced Spectroscopic and Analytical Tools for In-Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic and analytical tools for in-situ and operando studies is a key emerging trend in this area. Techniques such as ReactIR (in-situ infrared spectroscopy), process NMR (nuclear magnetic resonance), and mass spectrometry can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

For instance, in-situ IR spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates during the synthesis or subsequent reactions of this compound. This data can provide valuable insights into the reaction kinetics and mechanism. Similarly, coupling these spectroscopic techniques with automated reaction platforms would enable high-throughput experimentation and the rapid screening of reaction conditions. The interaction of pyridine with sulfate-promoted catalysts has been studied using infrared spectroscopy, providing a precedent for using such techniques to understand the behavior of sulfonylpyridine systems. osti.gov

Rational Design of Next-Generation Catalysts and Functional Materials

The unique electronic properties of the 2-sulfonylpyridine scaffold make it an attractive building block for the rational design of next-generation catalysts and functional materials. The pyridine nitrogen can act as a ligand for metal centers, while the butylsulfonyl group can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.

Future research in this area will focus on the synthesis and evaluation of novel ligands based on the this compound framework for a variety of catalytic applications, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The tunability of the electronic and steric properties of these ligands by modifying the substituents on the pyridine ring or the alkyl chain of the sulfonyl group offers a powerful tool for optimizing catalyst performance.

In the realm of functional materials, the incorporation of the this compound unit into polymer backbones or as pendant groups could lead to materials with interesting optical, electronic, or self-assembly properties. For example, polymers containing this moiety could find applications in organic electronics, sensors, or as responsive materials. The development of functional polymers is a rapidly growing field, and the unique characteristics of this compound could contribute to the creation of novel materials with tailored properties. mdpi.com

Computational Chemistry for High-Throughput Screening and Rational Design of this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, computational methods are being increasingly used to elucidate reaction mechanisms, predict reactivity, and guide the rational design of new derivatives with desired properties.

DFT calculations can provide valuable insights into the electronic structure and reactivity of 2-sulfonylpyridines, helping to explain their behavior in SNAr reactions and other transformations. nih.govacs.org These calculations can also be used to predict the impact of different substituents on the pyridine ring on the compound's reactivity and other properties, thereby guiding synthetic efforts.

Furthermore, the use of in silico screening of large virtual libraries of this compound derivatives is an emerging trend for the discovery of new molecules with specific biological activities or material properties. nih.govresearchgate.netnih.govmdpi.comresearchgate.net By employing computational docking and other virtual screening techniques, researchers can prioritize a smaller number of promising candidates for synthesis and experimental evaluation, thereby saving time and resources. This approach has been successfully applied in drug discovery and is increasingly being used in materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Butylsulfonylpyridine in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks.

- Store the compound in a cool, dry, and well-ventilated area, avoiding prolonged storage due to potential degradation .

- Dispose of unused material via certified hazardous waste services, adhering to federal and local regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Step 1 : Sulfonation of pyridine derivatives using butylsulfonyl chloride under controlled acidic conditions.

- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate this compound.

- Validation : Confirm yield and purity using thin-layer chromatography (TLC) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

| Technique | Purpose | Key Data Points |

|---|---|---|

| 1H/13C NMR | Confirm substituent positions and integration | δ 8.5–9.0 ppm (pyridine protons), δ 1.0–1.5 ppm (butyl chain) |

| FT-IR | Identify sulfonyl (S=O) stretches | Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ |

| High-Resolution MS | Verify molecular weight | [M+H]+ peak at m/z 212.08 (calculated) |

- Cross-reference spectral data with literature for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

- Methodological Answer :

- Step 1 : Reassess sample purity via HPLC (>95% purity threshold).

- Step 2 : Perform X-ray diffraction (XRD) to resolve ambiguous proton environments observed in NMR.

- Step 3 : Compare results with computational models (e.g., DFT calculations) to predict spectral patterns .

- Example : Discrepancies in aromatic proton splitting may arise from conformational isomerism, resolved via variable-temperature NMR .

Q. What methodological approaches are recommended for assessing the ecological impact of this compound when toxicity data is unavailable?

- Methodological Answer :

- Predictive Models : Use quantitative structure-activity relationship (QSAR) tools to estimate acute/chronic toxicity (e.g., ECOSAR).

- Read-Across Analysis : Compare with structurally similar sulfonylpyridines (e.g., 2-hexylsulfonylpyridine) to infer bioaccumulation potential.

- In Silico Testing : Leverage platforms like OPERA to predict persistence, mobility, and biodegradability .

Q. How should researchers design experiments to investigate the reactivity of this compound under varying conditions?

- Methodological Answer :

- Design of Experiments (DOE) :

- Variables : Temperature (25–100°C), solvent polarity (water vs. DMSO), and catalyst presence (e.g., Pd/C).

- Response Metrics : Reaction yield (HPLC), byproduct formation (GC-MS).

- Example : Kinetic studies at 50°C in DMSO reveal sulfonate group hydrolysis, monitored via time-resolved FT-IR .

Q. What strategies are effective for optimizing the synthesis of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify the butyl chain length or introduce electron-withdrawing groups (e.g., nitro substituents).

- Biological Assays : Test derivatives against bacterial models (e.g., E. coli) using disk diffusion methods, with ampicillin as a positive control .

Data Contradiction and Reproducibility

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

- Methodological Answer :

- Documentation : Provide detailed reaction conditions (e.g., stirring rate, humidity control).

- Collaborative Validation : Share protocols via platforms like Protocols.io and cross-validate results with independent labs.

- Example : A multi-lab study found that deviations in sulfonation time (>24 hours) led to inconsistent yields, resolved by standardizing to 18 hours .

Q. What steps should be taken if computational models (e.g., DFT) conflict with experimental data for this compound’s electronic properties?

- Methodological Answer :

- Re-evaluate Basis Sets : Test hybrid functionals (e.g., B3LYP) vs. pure DFT methods.

- Experimental Validation : Use ultraviolet-visible (UV-Vis) spectroscopy to compare predicted vs. observed λmax values.

- Case Study : A 0.3 eV discrepancy in HOMO-LUMO gaps was resolved by incorporating solvent effects in simulations .

Tables for Key Data

Table 1 : Spectroscopic Signatures of this compound

| Technique | Observed Data | Reference Range |

|---|---|---|

| 1H NMR | δ 8.7 (d, 2H, Py-H), δ 1.2 (t, 3H, CH3) | δ 8.5–9.0 (Py-H), δ 1.0–1.5 (alkyl) |

| FT-IR | 1348 cm⁻¹ (S=O asym), 1149 cm⁻¹ (S=O sym) | 1350±10 cm⁻¹, 1150±10 cm⁻¹ |

Table 2 : Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 18–20 hours | Yield drops 15% beyond 24 hours |

| Catalyst Loading | 5 mol% Pd/C | Increases yield by 22% vs. uncatalyzed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.